molecular formula C17H18N4O2 B11135673 N-[2-(1H-imidazol-4-yl)ethyl]-3-(5-phenyl-1,3-oxazol-2-yl)propanamide

N-[2-(1H-imidazol-4-yl)ethyl]-3-(5-phenyl-1,3-oxazol-2-yl)propanamide

Cat. No.: B11135673
M. Wt: 310.35 g/mol
InChI Key: AGPRLAGOBPXBPU-UHFFFAOYSA-N
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Description

N-[2-(1H-imidazol-4-yl)ethyl]-3-(5-phenyl-1,3-oxazol-2-yl)propanamide is a complex organic compound that features both imidazole and oxazole rings. These heterocyclic structures are known for their significant roles in various biological and chemical processes. The imidazole ring is a five-membered ring containing two nitrogen atoms, while the oxazole ring is a five-membered ring with one oxygen and one nitrogen atom. The presence of these rings in a single molecule makes it a subject of interest in medicinal chemistry and synthetic organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1H-imidazol-4-yl)ethyl]-3-(5-phenyl-1,3-oxazol-2-yl)propanamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the imidazole and oxazole intermediates separately, followed by their coupling.

    Imidazole Synthesis: The imidazole ring can be synthesized via the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.

    Oxazole Synthesis: The oxazole ring can be synthesized using the Robinson-Gabriel synthesis, which involves the cyclodehydration of α-acylamino ketones.

    Coupling Reaction: The final step involves coupling the imidazole and oxazole intermediates through a suitable linker, such as a propanamide group, using peptide coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors to improve reaction efficiency and yield, as well as employing automated synthesis platforms to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can be performed on the oxazole ring using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: Both the imidazole and oxazole rings can undergo electrophilic and nucleophilic substitution reactions. Common reagents include halogens for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens (chlorine, bromine), nucleophiles (amines, thiols).

Major Products

    Oxidation: Formation of N-oxides.

    Reduction: Formation of reduced imidazole or oxazole derivatives.

    Substitution: Formation of substituted imidazole or oxazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-[2-(1H-imidazol-4-yl)ethyl]-3-(5-phenyl-1,3-oxazol-2-yl)propanamide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. The imidazole and oxazole rings are known to interact with various biological targets, making this compound a candidate for drug discovery and development.

Medicine

In medicine, the compound is investigated for its potential therapeutic properties. The imidazole ring is a common feature in many pharmaceuticals, and the addition of the oxazole ring may enhance its biological activity, leading to the development of new drugs for treating various diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced catalytic activity.

Mechanism of Action

The mechanism of action of N-[2-(1H-imidazol-4-yl)ethyl]-3-(5-phenyl-1,3-oxazol-2-yl)propanamide involves its interaction with specific molecular targets. The imidazole ring can act as a ligand for metal ions, facilitating catalytic reactions. The oxazole ring can interact with biological macromolecules, such as proteins and nucleic acids, potentially inhibiting or modulating their function. These interactions can lead to various biological effects, including antimicrobial, anti-inflammatory, and anticancer activities.

Comparison with Similar Compounds

Similar Compounds

    Histidine: An amino acid containing an imidazole ring, known for its role in protein structure and function.

    Benzimidazole: A compound with a fused benzene and imidazole ring, used in various pharmaceuticals.

    Oxazoline: A compound similar to oxazole but with a saturated ring, used in polymer chemistry.

Uniqueness

N-[2-(1H-imidazol-4-yl)ethyl]-3-(5-phenyl-1,3-oxazol-2-yl)propanamide is unique due to the combination of imidazole and oxazole rings in a single molecule This dual functionality allows it to participate in a wider range of chemical reactions and biological interactions compared to compounds containing only one of these rings

Properties

Molecular Formula

C17H18N4O2

Molecular Weight

310.35 g/mol

IUPAC Name

N-[2-(1H-imidazol-5-yl)ethyl]-3-(5-phenyl-1,3-oxazol-2-yl)propanamide

InChI

InChI=1S/C17H18N4O2/c22-16(19-9-8-14-10-18-12-21-14)6-7-17-20-11-15(23-17)13-4-2-1-3-5-13/h1-5,10-12H,6-9H2,(H,18,21)(H,19,22)

InChI Key

AGPRLAGOBPXBPU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CN=C(O2)CCC(=O)NCCC3=CN=CN3

Origin of Product

United States

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